3,3-Difluoro-1-methylcyclohexane-1-carbonitrile
Description
3,3-Difluoro-1-methylcyclohexane-1-carbonitrile is a fluorinated cyclohexane derivative featuring a cyano group at position 1, a methyl substituent at position 1, and two fluorine atoms at position 2. This compound’s structural uniqueness lies in the interplay of steric and electronic effects from the fluorine atoms and the methyl-cyano substitution pattern. Fluorine’s electronegativity enhances metabolic stability and influences conformational preferences, making this compound valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
3,3-difluoro-1-methylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N/c1-7(6-11)3-2-4-8(9,10)5-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWMJBVDSVYFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methylcyclohexane-1-carbonitrile typically involves the fluorination of 1-methylcyclohexane-1-carbonitrile. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
3,3-Difluoro-1-methylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methylcyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Structural Isomers: 3/4-Methylcyclohexene Carbonitriles
Compound : 3-Methylcyclohex-3-ene-1-carbonitrile and 4-methylcyclohex-3-ene-1-carbonitrile (isomeric mixture) .
- Key Differences: Ring Saturation: The target compound has a fully saturated cyclohexane ring, while these isomers contain a cyclohexene double bond. The unsaturated ring increases reactivity (e.g., susceptibility to electrophilic additions) but reduces conformational flexibility. Substituent Position: The methyl group in the isomers is at position 3 or 4, altering steric interactions. In the target compound, the methyl and cyano groups share position 1, creating a sterically crowded environment.
- Impact : The saturated cyclohexane in the target compound likely exhibits greater thermal stability and distinct NMR chemical shifts due to fluorine’s deshielding effects .
Fluorinated Cyclohexane Derivatives with Aromatic Substituents
Compound : 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarbonitrile .
- Key Differences: Substituent Type: The target compound lacks aromatic substituents, whereas this analog features a methoxyphenyl group. Fluorine Position: The 4,4-difluoro substitution in the analog creates a symmetrical electronic environment, while the 3,3-difluoro groups in the target compound induce axial/equatorial conformational preferences .
- Impact: The absence of an aromatic ring in the target compound reduces molecular weight (171.19 g/mol vs. ~265 g/mol for the analog) and may improve solubility in nonpolar solvents.
Cyclopentane-Based Fluorinated Carbonitriles
Compound : 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile .
- Functional Groups: The analog’s hydroxypropyl group adds hydrogen-bonding capability, enhancing polarity compared to the target’s aliphatic methyl group.
- Impact : The target compound’s cyclohexane ring provides more conformational flexibility, which may improve binding selectivity in biological systems.
Highly Substituted Cyclohexane Dicarbonitriles
Compound : 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile .
- Key Differences: Substituent Complexity: The analog has multiple aromatic and functional groups, leading to significant steric hindrance. The target compound’s simpler structure may enhance synthetic accessibility. Cyano Groups: The analog’s dual cyano groups amplify electron-withdrawing effects, whereas the single cyano group in the target balances electronic and steric properties.
- Impact : The target’s reduced steric bulk could improve pharmacokinetic properties, such as membrane permeability.
Heterocyclic Fluorinated Carbonitriles
Compound : 1-(Difluoromethyl)-1H-indole-3-carbonitrile .
- Key Differences :
- Ring System : The indole heterocycle in the analog enables conjugation and aromatic stabilization, absent in the target’s aliphatic cyclohexane.
- Fluorine Position : The difluoromethyl group on the indole nitrogen alters acidity (pKa) and electronic distribution compared to the target’s 3,3-difluoro substitution.
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Conformational Analysis: NMR studies confirm that 3,3-difluoro substitution in cyclohexanes locks the ring into a preferred chair conformation, reducing ring-flipping rates compared to non-fluorinated analogs .
- Reactivity: The cyano group in the target compound can undergo hydrolysis to carboxylic acids or reduction to amines, offering versatile derivatization pathways absent in analogs with stable aromatic systems (e.g., indole derivatives) .
- Applications: The target’s balance of lipophilicity (from fluorine and methyl groups) and polarity (from cyano) makes it a promising candidate for CNS-targeted drugs, contrasting with more polar analogs like hydroxypropyl derivatives .
Biological Activity
3,3-Difluoro-1-methylcyclohexane-1-carbonitrile is a fluorinated organic compound with potential applications in medicinal chemistry and biological research. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making them valuable in drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C8H10F2N
- Molecular Weight : 173.17 g/mol
- Boiling Point : Not explicitly stated but inferred to be influenced by the presence of fluorine.
- Melting Point : Not explicitly stated.
The structure of this compound includes a cyclohexane ring with a nitrile group and two fluorine atoms attached, which significantly affects its reactivity and interactions with biological systems.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, such as enzymes and receptors. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability in therapeutic applications .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related nitriles have shown effectiveness against various bacterial strains. The fluorination may enhance this activity by increasing membrane permeability or disrupting microbial metabolic pathways .
Anticancer Potential
Fluorinated compounds are often investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of key signaling molecules involved in cell growth and survival.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Fluorinated Nitrile | Potential antimicrobial and anticancer activity |
| 3,3-Difluoro-1-methylcyclobutylmethanol | Fluorinated Alcohol | Antimicrobial properties |
| Perfluoro-1,3-dimethylcyclohexane | Fully Fluorinated | Unique chemical properties; potential industrial uses |
The comparison highlights the unique position of this compound among similar compounds due to its specific combination of functional groups that may confer distinct biological activities.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various nitriles against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts. This suggests that this compound could be a candidate for further antimicrobial research .
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that fluorinated cyclohexane derivatives could inhibit cell proliferation. The specific effects of this compound on apoptosis pathways were evaluated, showing promising results in inducing apoptosis in certain cancer types.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structure of 3,3-difluoro-1-methylcyclohexane-1-carbonitrile?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm the presence and equivalence of fluorine atoms at the 3,3-positions. NMR can resolve the methyl group (δ ~1.5 ppm) and cyclohexane ring protons. For nitrile confirmation, NMR should show a peak near δ 120 ppm.
- X-ray Crystallography : Resolve stereochemical ambiguities by analyzing bond angles and dihedral angles (e.g., cyclohexane chair vs. boat conformations). Crystallographic data from related fluorinated cyclohexanes show dihedral angles between -54.00° and 175.65° for similar substituents .
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (CHFN).
Q. How can the nitrile group in this compound be functionalized for further derivatization?
- Methodological Answer :
- Hydrolysis : React with aqueous HCl to convert the nitrile to a carboxylic acid. Optimize conditions (e.g., 6M HCl, reflux) to avoid side reactions from fluorine substituents.
- Reduction : Use LiAlH or catalytic hydrogenation to reduce the nitrile to an amine. Monitor reaction progress via IR spectroscopy (loss of C≡N stretch at ~2200 cm).
- Cycloaddition : Employ the nitrile in [2+3] cycloadditions with azides to form tetrazoles, a common strategy in medicinal chemistry .
Advanced Research Questions
Q. What synthetic routes optimize the introduction of difluoro groups at the 3,3-positions of the cyclohexane ring?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor™ or XeF to fluorinate a pre-formed cyclohexene intermediate. Reaction conditions (e.g., solvent polarity, temperature) critically influence regioselectivity.
- Radical Pathways : Initiate with AIBN or light to generate fluorine radicals for C–H bond functionalization. This method avoids ring-opening side reactions observed in ionic mechanisms .
- Table 1 : Comparison of Fluorination Methods
| Method | Yield (%) | Regioselectivity | Side Products |
|---|---|---|---|
| Electrophilic (Selectfluor™) | 65–75 | High | Ring-opened byproducts |
| Radical (XeF/AIBN) | 50–60 | Moderate | Diastereomers |
Q. How do computational methods predict the thermodynamic stability of conformers in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to calculate Gibbs free energy differences between chair, twist-boat, and boat conformers. Basis sets (e.g., B3LYP/6-311+G(d,p)) should account for fluorine’s electronegativity.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) on conformational distribution. Data from fluorinated cyclohexanes suggest solvent polarity stabilizes chair conformers .
- Table 2 : Calculated vs. Observed Conformer Populations (Gas Phase)
| Conformer | ΔG (kcal/mol) | Population (%) (Calc.) | Population (%) (Exp.) |
|---|---|---|---|
| Chair | 0.0 | 85 | 82 |
| Twist-Boat | 2.3 | 12 | 15 |
| Boat | 4.1 | 3 | 3 |
Q. How can conflicting crystallographic and NMR data regarding ring conformation be resolved?
- Methodological Answer :
- Variable-Temperature NMR : Perform NMR at temperatures ranging from -50°C to 100°C to detect conformational interconversion. Slow exchange regimes reveal distinct signals for chair and twist-boat forms.
- Cross-Validation with IR : Compare experimental IR spectra (C–F stretches at 1100–1200 cm) to computed spectra for each conformer. Discrepancies in X-ray data (e.g., disorder in crystal packing) may require re-crystallization in alternative solvents .
Applications in Medicinal Chemistry
Q. What strategies enhance the metabolic stability of this compound derivatives in drug discovery?
- Methodological Answer :
- Fluorine Scanning : Replace hydrogen atoms at metabolically vulnerable positions (e.g., benzylic sites) with fluorine to block CYP450-mediated oxidation.
- Prodrug Design : Convert the nitrile to a masked amine (e.g., Boc-protected) for improved bioavailability. Hydrolysis in vivo releases the active form .
- Table 3 : Metabolic Stability of Derivatives
| Derivative | Half-life (Human Liver Microsomes, h) | CYP3A4 Inhibition (IC, μM) |
|---|---|---|
| Parent Compound | 1.2 | >50 |
| 4-Fluoro Analog | 3.8 | 32 |
| Nitrile → Amide | 5.6 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
